molecular formula C15H16FN B1420258 (4-Ethylphenyl)(4-fluorophenyl)methanamine CAS No. 1020962-19-9

(4-Ethylphenyl)(4-fluorophenyl)methanamine

Cat. No.: B1420258
CAS No.: 1020962-19-9
M. Wt: 229.29 g/mol
InChI Key: MKJZPYRRQQJARV-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)(4-fluorophenyl)methanamine is an organic compound with the molecular formula C15H16FN It is a derivative of methanamine, featuring both ethyl and fluorophenyl groups attached to the central amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)(4-fluorophenyl)methanamine typically involves the reaction of 4-ethylbenzaldehyde with 4-fluorobenzylamine under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is carried out in a suitable solvent like methanol or ethanol at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)(4-fluorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

  • Dopamine Transporter Inhibition : Research indicates that compounds similar to (4-Ethylphenyl)(4-fluorophenyl)methanamine may act as atypical dopamine transporter inhibitors, which could have therapeutic implications for treating conditions like Parkinson's disease and substance abuse disorders. Studies have shown that modifications to the compound can enhance its binding affinity to dopamine transporters, making it a candidate for further pharmacological exploration .
  • Serotonin Receptor Modulation : The compound may influence serotonin pathways, which are crucial for mood regulation and anxiety responses. This modulation could lead to potential applications in treating mood disorders .
  • Antimicrobial Activity : Preliminary studies suggest that phenethylamines exhibit antibacterial properties. The structural characteristics of this compound may contribute to its potential as an antibiotic agent .

Synthetic Chemistry

This compound serves as a valuable building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form imines or nitriles.
  • Reduction : Can be reduced to secondary or tertiary amines.
  • Substitution Reactions : The aromatic rings can undergo electrophilic or nucleophilic substitutions, allowing for the introduction of various functional groups.

The following table summarizes key biological activities associated with this compound and similar compounds:

Activity TypeTarget/EffectIC50 Value
Dopamine Transporter InhibitionDAT Binding Affinity23 nM
Antibacterial ActivityVarious Bacterial StrainsTBD
Serotonin Receptor Modulation5-HT ReceptorsTBD

Case Studies

  • Dopamine Transporter Studies : In preclinical models, derivatives of this compound were evaluated for their ability to inhibit dopamine transporters. Results indicated that certain modifications significantly enhanced their efficacy, suggesting a pathway for developing new treatments for addiction and neurodegenerative diseases .
  • Antibacterial Testing : Initial investigations into the antimicrobial properties of this compound revealed promising activity against several bacterial strains, warranting further study into its potential as a new antibiotic agent .
  • Pharmacokinetics and Toxicology : Ongoing research is focused on understanding the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for assessing its viability as a therapeutic agent .

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)(4-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylphenyl)(4-fluorophenyl)methanamine
  • (4-Ethylphenyl)(4-chlorophenyl)methanamine
  • (4-Ethylphenyl)(4-bromophenyl)methanamine

Uniqueness

(4-Ethylphenyl)(4-fluorophenyl)methanamine is unique due to the presence of both ethyl and fluorophenyl groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, binding affinity, and overall behavior in various applications .

Biological Activity

(4-Ethylphenyl)(4-fluorophenyl)methanamine, also known as a substituted phenethylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features two aromatic rings: one ethyl-substituted and the other fluorinated. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and various receptors:

  • Dopamine Transporter (DAT) Inhibition : Similar compounds have shown potential as DAT inhibitors, which may lead to therapeutic applications in treating conditions like Parkinson's disease and substance abuse disorders .
  • Serotonin Receptor Modulation : The compound may influence serotonin pathways, affecting mood regulation and anxiety responses.
  • Antimicrobial Activity : Preliminary studies suggest that phenethylamines exhibit antibacterial properties, potentially making this compound a candidate for antibiotic development .

Biological Activity Data

The following table summarizes the biological activities observed in studies involving related compounds:

Activity TypeCompound ExampleObserved EffectReference
DAT InhibitionBis(4-fluorophenyl) derivativesReduced reinforcing effects of cocaine
AntibacterialPhenethylamine derivativesInhibition zones up to 24 mm against various strains
AntifungalAlkaloid derivativesModerate activity against specific fungi

Case Studies

  • Dopamine Transporter Studies :
    • A study evaluating various phenethylamine derivatives found that modifications at the para position significantly enhanced DAT affinity, suggesting that similar modifications in this compound could yield potent inhibitors .
  • Antibacterial Testing :
    • Research on related phenethylamines demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating or electron-withdrawing groups on the aromatic rings was shown to influence the degree of inhibition .
  • Pharmacokinetics and Toxicology :
    • Investigations into pharmacokinetics revealed that modifications such as fluorination can enhance metabolic stability while reducing toxicity, making this compound a promising candidate for further drug development .

Properties

IUPAC Name

(4-ethylphenyl)-(4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10,15H,2,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJZPYRRQQJARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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